molecular formula C8H15N3O3 B5759074 ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate

ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate

Cat. No.: B5759074
M. Wt: 201.22 g/mol
InChI Key: VRVWJPKSOQKQED-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate is an organic compound that belongs to the class of carbamates. It is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate can be achieved through several methods. One common approach involves the reaction of ethyl carbamate with an appropriate acetamide derivative under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out in an organic solvent such as toluene or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities. The choice of raw materials and reaction conditions is critical to achieving cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

Ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation,

Properties

IUPAC Name

ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-4-14-8(13)11-10-6(2)5-9-7(3)12/h4-5H2,1-3H3,(H,9,12)(H,11,13)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVWJPKSOQKQED-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=C(C)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C(\C)/CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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